molecular formula C23H21BrN2O4 B11540621 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B11540621
M. Wt: 469.3 g/mol
InChI Key: FSRKKTRAHFLHFM-AFUMVMLFSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromophenyl, methoxyphenyl, and phenylacetohydrazide groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction, where a phenyl compound is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Condensation Reaction: The final step involves the condensation of the bromophenyl and methoxyphenyl intermediates with phenylacetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of bromophenyl, methoxyphenyl, and phenylacetohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C23H21BrN2O4/c1-29-20-10-11-21(30-15-16-6-5-9-19(24)12-16)18(13-20)14-25-26-23(28)22(27)17-7-3-2-4-8-17/h2-14,22,27H,15H2,1H3,(H,26,28)/b25-14+

InChI Key

FSRKKTRAHFLHFM-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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